Cas no 1120-81-6 (N-(pyrrolidin-2-ylidene)hydroxylamine)

N-(pyrrolidin-2-ylidene)hydroxylamine is a versatile intermediate in organic synthesis, particularly valued for its role in the formation of heterocyclic compounds. Its structure, featuring both a pyrrolidine ring and a hydroxylamine moiety, enables diverse reactivity, including cyclization and functional group transformations. This compound is useful in pharmaceutical and agrochemical research, where it serves as a precursor for bioactive molecules. Its stability under controlled conditions and compatibility with various reaction conditions make it a practical choice for synthetic applications. Researchers appreciate its efficiency in constructing complex nitrogen-containing frameworks, contributing to advancements in medicinal chemistry and material science.
N-(pyrrolidin-2-ylidene)hydroxylamine structure
1120-81-6 structure
Product name:N-(pyrrolidin-2-ylidene)hydroxylamine
CAS No:1120-81-6
MF:C4H8N2O
MW:100.119120597839
CID:105812
PubChem ID:1201479

N-(pyrrolidin-2-ylidene)hydroxylamine Chemical and Physical Properties

Names and Identifiers

    • 2H-Pyrrol-5-amine,3,4-dihydro-N-hydroxy-
    • 2-PYRROLIDONE OXIME
    • N-(3,4-dihydro-2H-pyrrol-5-yl)hydroxylamine
    • (2E)-N-hydroxypyrrolidin-2-imine
    • 2-(hydroxyimino)pyrrolidine
    • 2-Hydroxyimino-pyrrolidin
    • 2-Pyrrolidonoxim
    • pyrrolidin-2-one oxime
    • Pyrrolidin-2-on-oxim
    • N-(pyrrolidin-2-ylidene)hydroxylamine
    • SCHEMBL2243814
    • EN300-1587518
    • AKOS015909892
    • 2-Pyrrolidoneoxime
    • AKOS005444000
    • 1120-81-6
    • pyrrolidone oxime
    • DTXSID50360909
    • (E)-pyrrolidin-2-one oxime
    • AG-664/25003377
    • SCHEMBL12127813
    • Inchi: InChI=1S/C4H8N2O/c7-6-4-2-1-3-5-4/h7H,1-3H2,(H,5,6)
    • InChI Key: LWHAOTMEDNFAEN-UHFFFAOYSA-N
    • SMILES: ONC1=NCCC1

Computed Properties

  • Exact Mass: 100.06400
  • Monoisotopic Mass: 100.064
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 1
  • Complexity: 89.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomer Count: 4
  • XLogP3: -1
  • Topological Polar Surface Area: 44.6Ų
  • Surface Charge: 0

Experimental Properties

  • Density: 1.34
  • Boiling Point: 214.5°C at 760 mmHg
  • Flash Point: 83.5°C
  • Refractive Index: 1.595
  • PSA: 44.62000
  • LogP: 0.48630

N-(pyrrolidin-2-ylidene)hydroxylamine Security Information

N-(pyrrolidin-2-ylidene)hydroxylamine Customs Data

  • HS CODE:2933790090
  • Customs Data:

    China Customs Code:

    2933790090

    Overview:

    2933790090 Other lactams. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:9.0% general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%

N-(pyrrolidin-2-ylidene)hydroxylamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1587518-0.25g
N-(pyrrolidin-2-ylidene)hydroxylamine
1120-81-6
0.25g
$296.0 2023-06-04
Enamine
EN300-1587518-1.0g
N-(pyrrolidin-2-ylidene)hydroxylamine
1120-81-6
1g
$321.0 2023-06-04
Enamine
EN300-1587518-0.5g
N-(pyrrolidin-2-ylidene)hydroxylamine
1120-81-6
0.5g
$309.0 2023-06-04
Enamine
EN300-1587518-1000mg
N-(pyrrolidin-2-ylidene)hydroxylamine
1120-81-6
1000mg
$321.0 2023-09-24
Enamine
EN300-1587518-2500mg
N-(pyrrolidin-2-ylidene)hydroxylamine
1120-81-6
2500mg
$485.0 2023-09-24
Enamine
EN300-1587518-0.1g
N-(pyrrolidin-2-ylidene)hydroxylamine
1120-81-6
0.1g
$282.0 2023-06-04
Enamine
EN300-1587518-5.0g
N-(pyrrolidin-2-ylidene)hydroxylamine
1120-81-6
5g
$759.0 2023-06-04
Enamine
EN300-1587518-10.0g
N-(pyrrolidin-2-ylidene)hydroxylamine
1120-81-6
10g
$1102.0 2023-06-04
Enamine
EN300-1587518-0.05g
N-(pyrrolidin-2-ylidene)hydroxylamine
1120-81-6
0.05g
$270.0 2023-06-04
Enamine
EN300-1587518-50mg
N-(pyrrolidin-2-ylidene)hydroxylamine
1120-81-6
50mg
$270.0 2023-09-24

Additional information on N-(pyrrolidin-2-ylidene)hydroxylamine

Introduction to N-(pyrrolidin-2-ylidene)hydroxylamine and Its Significance in Modern Chemical Research

N-(pyrrolidin-2-ylidene)hydroxylamine, with the CAS number 1120-81-6, is a compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic amine derivative possesses unique structural and chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules. The compound's molecular framework, characterized by a pyrrolidine ring linked to a hydroxylamine moiety, offers a versatile platform for further functionalization and derivatization, enabling its application in diverse chemical and biological contexts.

The relevance of N-(pyrrolidin-2-ylidene)hydroxylamine is underscored by its role in the development of novel therapeutic agents. Recent studies have highlighted its potential as a precursor in the synthesis of small-molecule inhibitors targeting specific enzymatic pathways involved in diseases such as cancer, inflammation, and neurodegeneration. The pyrrolidine core is particularly noteworthy, as it is a common structural motif found in many pharmacologically active compounds, contributing to favorable pharmacokinetic properties such as solubility and metabolic stability.

In the realm of synthetic chemistry, N-(pyrrolidin-2-ylidene)hydroxylamine serves as a crucial building block for constructing more complex molecules. Its reactivity allows for the introduction of various functional groups, making it an indispensable tool for medicinal chemists seeking to design innovative drug candidates. For instance, recent advancements in transition-metal-catalyzed cross-coupling reactions have demonstrated the utility of this compound in generating biaryl structures, which are prevalent in many approved drugs.

The compound's significance extends beyond its synthetic applications; it also plays a pivotal role in understanding fundamental biological processes. Researchers have leveraged N-(pyrrolidin-2-ylidene)hydroxylamine to explore the mechanisms of action of certain enzymes and receptors. By designing analogs with modified substituents, scientists can gain insights into how specific molecular interactions influence cellular signaling pathways. This information is invaluable for developing targeted therapies with improved efficacy and reduced side effects.

One particularly exciting area of research involves the use of N-(pyrrolidin-2-ylidene)hydroxylamine in the development of photoreactive probes. These probes are essential tools for studying dynamic processes within cells, such as protein-protein interactions and metabolic pathways. The compound's ability to undergo photochemical reactions upon exposure to light makes it an ideal candidate for creating fluorescent or luminescent labels that can be used to visualize and track biological events in real-time.

The pharmaceutical industry has also recognized the potential of N-(pyrrolidin-2-ylidene)hydroxylamine as a key intermediate in drug discovery programs. Its incorporation into lead compounds has led to the identification of several promising candidates that are currently undergoing preclinical evaluation. These efforts are part of a broader trend toward rational drug design, where computational modeling and high-throughput screening are used to identify molecules with optimal pharmacological profiles.

In conclusion, N-(pyrrolidin-2-ylidene)hydroxylamine (CAS no. 1120-81-6) represents a cornerstone compound in modern chemical research. Its unique structural features and versatile reactivity make it an indispensable tool for synthetic chemists and biologists alike. As our understanding of molecular interactions continues to evolve, compounds like this one will undoubtedly play an increasingly critical role in the development of next-generation therapeutics that address some of the most pressing challenges in medicine today.

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